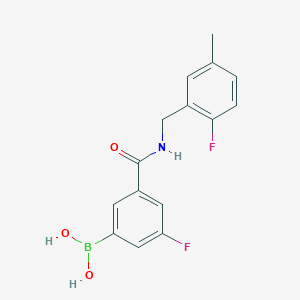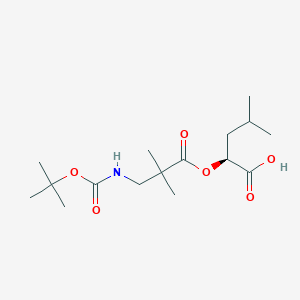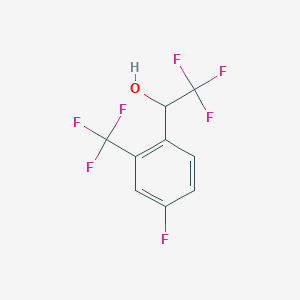
3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H14BF2NO3.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or pseudohalides.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can inhibit specific biological pathways.
Industry: Used in the synthesis of advanced materials and pharmaceuticals
作用機序
The mechanism of action of (3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various catalysts and reactants. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid group can also interact with enzyme active sites, potentially inhibiting their activity .
類似化合物との比較
Similar Compounds
- (3-Fluoro-5-methylphenyl)boronic acid
- (3-Fluoro-5-methoxycarbonylphenyl)boronic acid
- (3-Fluoro-5-isopropoxyphenyl)boronic acid
Uniqueness
(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and potential biological applications .
特性
分子式 |
C15H14BF2NO3 |
|---|---|
分子量 |
305.09 g/mol |
IUPAC名 |
[3-fluoro-5-[(2-fluoro-5-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BF2NO3/c1-9-2-3-14(18)11(4-9)8-19-15(20)10-5-12(16(21)22)7-13(17)6-10/h2-7,21-22H,8H2,1H3,(H,19,20) |
InChIキー |
VSXANLFUAFOBQD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NCC2=C(C=CC(=C2)C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)

![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)







![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)


